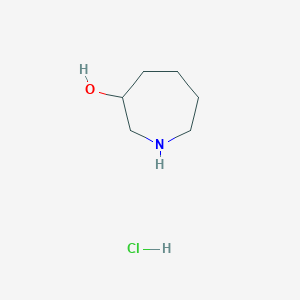

Azepan-3-ol hydrochloride

Description

Historical Context and Evolution of Seven-Membered Nitrogen Heterocycle Chemistry

The study of heterocyclic chemistry dates back to the 19th century, with initial discoveries focusing on aromatic five- and six-membered rings. The exploration of seven-membered heterocycles, such as azepanes, is a more recent development in the field. The inherent ring strain and more complex conformational analysis of these larger rings presented significant synthetic challenges to early organic chemists.

Early methods for constructing seven-membered rings were often low-yielding and lacked stereochemical control. However, the 20th and 21st centuries have seen the development of sophisticated synthetic strategies that have made these structures more accessible. utas.edu.au Key advancements include transition metal-catalyzed reactions, cycloaddition and annulation processes, and various cascade reactions. utas.edu.au The discovery of biologically active natural products containing seven-membered nitrogen rings, such as certain alkaloids, provided a major impetus for the development of new synthetic methodologies. utas.edu.au The evolution of analytical techniques, including NMR spectroscopy and X-ray crystallography, has also been crucial in understanding the complex three-dimensional structures and conformational behavior of these flexible rings.

Significance of Azepane Scaffolds in Synthetic Organic Chemistry

The azepane scaffold, a saturated seven-membered ring containing one nitrogen atom, is a key building block in modern synthetic organic chemistry due to its prevalence in bioactive molecules. researchgate.netresearchgate.net Its structural features are present in a variety of natural products and pharmacologically active compounds. researchgate.net The conformational flexibility of the azepane ring is often a determining factor in its biological activity, making the ability to introduce substituents with stereochemical control a critical aspect of drug design. lifechemicals.com

Several synthetic approaches are employed to construct the azepane ring, including:

Ring-closing reactions: Intramolecular cyclization is a common strategy to form the seven-membered ring.

Ring-expansion reactions: Expanding a smaller, more readily available cyclic precursor, such as a piperidine (B6355638) or pyrrolidine (B122466), is another effective method. researchgate.net A notable example is the Beckmann rearrangement of cyclohexanone (B45756) oximes. acs.org

Multistep sequences: Complex azepane derivatives are often built through carefully designed multi-step synthetic routes. researchgate.net

The pharmacological importance of the azepane motif is highlighted by its presence in numerous approved drugs and clinical candidates. lifechemicals.comnih.gov

Table 1: Examples of Bioactive Compounds Featuring an Azepane Scaffold

| Compound Name | Description |

|---|---|

| (-)-Balanol | A naturally occurring fungal metabolite that acts as a potent ATP-competitive inhibitor of protein kinase C. researchgate.netlifechemicals.com |

| Tolazamide | An oral blood glucose-lowering drug used in the management of type 2 diabetes. lifechemicals.com |

| Azelastine | A potent, second-generation selective histamine (B1213489) antagonist used as an antihistamine. lifechemicals.com |

| Benazepril | An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. nih.gov |

The utility of the azepane scaffold continues to drive the development of novel synthetic methods to access functionally diverse derivatives for drug discovery programs.

Research Landscape for N-Containing Seven-Membered Heterocycles

The research landscape for nitrogen-containing seven-membered heterocycles is dynamic and expanding, largely driven by their therapeutic potential. nih.gov Current research efforts are focused on several key areas:

Development of Novel Synthetic Methodologies: A primary focus is the creation of efficient and stereoselective syntheses. Recent advances include the use of nanocatalysts to prepare heterocyclic intermediates, photochemical reactions to induce unique transformations, and multicomponent reactions like the Ugi reaction to rapidly build molecular complexity. utas.edu.autaylorfrancis.comresearchgate.nettandfonline.com Chemoenzymatic strategies, which combine biocatalytic steps with traditional chemical reactions, are also being explored to achieve high enantioselectivity. bohrium.com

Exploration of New Biological Activities: Azepane derivatives are being investigated for a wide range of therapeutic applications. Research has demonstrated their potential as anticancer, antimicrobial, anti-Alzheimer's disease, and anticonvulsant agents. researchgate.netresearchgate.net Their ability to interact with a variety of biological targets, including enzymes and receptors, makes them attractive scaffolds for medicinal chemists. ontosight.ai

Investigation of Novel Scaffolds: Researchers are exploring more complex architectures that incorporate the azepane ring, such as fused and spirocyclic systems. acs.org For example, the synthesis of unprecedented cis- and trans-fused azepanes has led to the discovery of potent inhibitors of monoamine transporters. acs.org These novel scaffolds offer access to unexplored regions of chemical space.

The ongoing research into these heterocycles continues to yield compounds with significant biological activity, highlighting the sustained importance of this field.

Overview of Azepan-3-ol (B3057093) Hydrochloride as a Key Research Intermediate

Azepan-3-ol hydrochloride is a specific, functionalized azepane derivative that serves as a valuable building block in organic synthesis. evitachem.com Its bifunctional nature, containing both a secondary amine within the heterocyclic ring and a hydroxyl group, makes it a versatile intermediate for constructing more complex molecules. evitachem.com The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents. evitachem.comontosight.ai

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1951441-20-5 | evitachem.comaccelachem.com |

| Molecular Formula | C₆H₁₄ClNO | evitachem.comaccelachem.com |

| Molecular Weight | 151.63 g/mol | evitachem.comaccelachem.com |

| IUPAC Name | azepan-3-ol;hydrochloride | evitachem.com |

| Appearance | Typically a white crystalline solid | evitachem.com |

| Solubility | Good solubility in polar solvents such as water and methanol (B129727) | evitachem.com |

The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, azepan-3-one. evitachem.com This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a frequent choice in laboratory settings. evitachem.com For industrial-scale production, catalytic hydrogenation is often employed. evitachem.com

As a research intermediate, this compound is utilized in the synthesis of diverse target molecules, particularly in the field of medicinal chemistry. The hydroxyl group provides a handle for further functionalization or can participate in hydrogen bonding interactions with biological targets, while the secondary amine allows for the introduction of a wide range of substituents. evitachem.com Its defined stereochemistry at the 3-position is often crucial for the biological activity of the final products.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (-)-Balanol |

| Tolazamide |

| Azelastine |

| Benazepril |

| Azepan-3-one |

| Sodium borohydride |

| Piperidine |

| Pyrrolidine |

Structure

3D Structure of Parent

Properties

IUPAC Name |

azepan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-6-3-1-2-4-7-5-6;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCSEKAGGOQECK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-20-5 | |

| Record name | azepan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Functionalization and Derivatization of Azepan 3 Ol Hydrochloride

Hydroxyl Group Transformations

The secondary hydroxyl group at the C-3 position of the azepane ring is a prime site for a variety of chemical transformations, enabling the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.

Selective Etherification and Esterification Strategies

Etherification: The conversion of the hydroxyl group of azepan-3-ol (B3057093) to an ether can be accomplished through several established synthetic methods. The Williamson ether synthesis, for instance, provides a classical approach. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the presence of the acidic amine hydrochloride, a base is required to first neutralize the salt and then deprotonate the hydroxyl group. Careful selection of the base and reaction conditions is necessary to avoid competitive N-alkylation.

A modern alternative involves palladium-catalyzed carboetherification, which can provide enantioenriched chiral amino alcohols. nih.govacs.org While complex, this strategy highlights advanced methods for creating C-O bonds in molecules containing amine functionalities. nih.govacs.org

Esterification: The hydroxyl group of azepan-3-ol can be readily converted to an ester, a common strategy to modify a drug's lipophilicity. Standard esterification methods include:

Fischer-Speier Esterification: This equilibrium-controlled reaction involves treating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com To drive the reaction to completion, water is typically removed using a Dean-Stark apparatus or by using an excess of one of the reagents. masterorganicchemistry.com

Acylation with Acid Chlorides or Anhydrides: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), azepan-3-ol can be acylated with acid chlorides or anhydrides. The base serves to neutralize the HCl or carboxylic acid byproduct.

Coupling Reagent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) facilitate ester formation under mild conditions, which is particularly useful for sensitive substrates. organic-chemistry.org The Yamaguchi esterification proceeds through the formation of a mixed anhydride (B1165640), which is then selectively attacked by the alcohol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

A comparative table of common esterification methods is presented below.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, often with water removal | Inexpensive reagents | Equilibrium-limited, harsh conditions |

| Acyl Halide/Anhydride | Acyl Chloride or Anhydride, Base (e.g., Pyridine) | Often at 0 °C to room temperature | High yield, irreversible | Byproduct (HCl or RCOOH) must be neutralized |

| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride, DMAP | Mild, two-step procedure | High yields, mild conditions for complex molecules | Stoichiometric amounts of reagents required |

Controlled Oxidation Reactions for Ketone and Carboxylic Acid Derivatives

Controlled oxidation of the secondary alcohol in azepan-3-ol provides access to the corresponding ketone, azepan-3-one. This transformation is a key step in the synthesis of various functionalized azepane derivatives. nih.gov Common oxidizing agents for this purpose include:

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Oxidation of azepanol mixtures using PCC has been shown to yield the corresponding oxo-azepines. nih.gov

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It offers mild reaction conditions and avoids the use of heavy metals.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and efficient method for oxidizing alcohols to ketones, often with short reaction times and at room temperature.

The synthesis of carboxylic acid derivatives from azepan-3-ol would necessitate oxidative cleavage of the azepane ring, a more complex transformation requiring harsher conditions and specific reagents designed for ring opening, which is beyond the scope of simple alcohol oxidation. The primary and more readily accessible derivative via oxidation is the ketone, azepan-3-one.

Halogenation at the Hydroxyl-Bearing Carbon

Replacing the hydroxyl group with a halogen atom introduces a versatile handle for subsequent nucleophilic substitution reactions, significantly expanding the synthetic utility of the azepane scaffold. Standard methods for converting secondary alcohols to alkyl halides can be applied, although care must be taken due to the presence of the amine.

Conversion to Alkyl Chlorides: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction typically proceeds via an intermediate chlorosulfite ester. The presence of the amine hydrochloride may necessitate prior neutralization or specific reaction conditions to prevent unwanted side reactions.

Conversion to Alkyl Bromides: Phosphorus tribromide (PBr₃) is effective for converting primary and secondary alcohols to the corresponding bromides.

Appel Reaction: This reaction uses a combination of a trihalomethane (e.g., CCl₄ or CBr₄) and triphenylphosphine (B44618) (PPh₃) to convert alcohols to alkyl halides under mild, neutral conditions. This method can be advantageous for substrates sensitive to acidic conditions.

Nitrogen Atom Functionalization

The secondary amine in the azepane ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, or by the introduction of a protecting group to enable selective reactions at other positions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups onto the azepane nitrogen can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, often carried out in the presence of a base to scavenge the resulting hydrohalic acid. mdpi.com However, this method can sometimes lead to overalkylation. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), offers a more controlled alternative for mono-alkylation.

Another green and efficient method is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis, where an alcohol serves as the alkylating agent. This process, often catalyzed by transition metals, proceeds through the in-situ oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction.

N-Acylation: The reaction of the azepane nitrogen with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) leads to the formation of amides. This is a robust and widely used transformation. organic-chemistry.org N-acylation is typically performed using an acyl chloride or anhydride in the presence of a base. Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents such as HATU, HOBt, or EDC.

Selective Protection and Deprotection Strategies for the Azepane Nitrogen

To achieve selective functionalization of the hydroxyl group, it is often necessary to temporarily protect the more nucleophilic nitrogen atom. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for the hydroxyl group and the ease of its subsequent removal.

Two of the most common amine protecting groups are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

tert-Butoxycarbonyl (Boc) Group:

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. wikipedia.org This reaction is generally high-yielding and proceeds under mild conditions. organic-chemistry.org

Deprotection: The Boc group is labile under acidic conditions. wikipedia.orgorganic-chemistry.org It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent like methanol (B129727) or ethyl acetate. wikipedia.org

Benzyloxycarbonyl (Cbz) Group:

Protection: The Cbz group is installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction). total-synthesis.com

Deprotection: A key advantage of the Cbz group is its stability to acidic and basic conditions, while being easily removable by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). total-synthesis.comorganic-chemistry.orgmissouri.edu This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in complex molecules. Multi-enzyme cascades have been utilized for the synthesis of L-3-N-Cbz-aminoazepane. rsc.org

| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality |

| Boc | Boc₂O, Base | Strong Acid (e.g., TFA, HCl) | Stable to hydrogenolysis and mild base |

| Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |

Ring Carbon Functionalization (Excluding Hydroxyl Position)

The strategic functionalization of the carbon framework of the azepane ring, excluding the hydroxyl-bearing carbon, is a critical area of research for modifying the scaffold of Azepan-3-ol hydrochloride. This approach allows for the introduction of diverse substituents and the creation of complex molecular architectures with tailored properties. Advanced synthetic methodologies have enabled the precise modification of the azepane core, leading to novel derivatives with potential applications in medicinal chemistry and materials science.

Introduction of Additional Stereocenters on the Azepane Ring

The creation of new stereocenters on the azepane ring is a powerful strategy for exploring the three-dimensional chemical space and influencing the biological activity of azepane derivatives. Several stereoselective synthetic methods have been developed to achieve this, enabling precise control over the configuration of the newly formed chiral centers.

One notable approach involves the diastereoselective hydroboration of tetrahydroazepines, which yields regioisomeric azepanols. The diastereoselectivity of this reaction is substrate-dependent, and while a rhodium catalyst can moderately improve regioselectivity, it may also lead to a competing hydrogenation pathway. This method provides efficient access to azepanols and oxo-azepines with a high degree of diastereoselectivity wikipedia.org.

Another powerful strategy is the asymmetric synthesis of polysubstituted azepanes through a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. This method utilizes (−)-sparteine-mediated asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines followed by conjugate addition to a β-aryl α,β-unsaturated ester. Subsequent hydrolysis, cyclization, and reduction afford 4,5,6- and 3,4,5,6-substituted azepanes in high yields and with excellent stereocontrol researchgate.net.

Furthermore, heavily hydroxylated azepane iminosugars with multiple stereocenters have been synthesized via an osmium-catalyzed tethered aminohydroxylation reaction. This key step, performed on allylic alcohols derived from D-mannose, forms a new C–N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination yields the desired pentahydroxylated azepanes researchgate.netacs.org. The control of stereochemistry in the synthesis of polyhydroxyazepanes is a significant challenge, and various strategies have been developed to address this, including the regioselective ring opening of carbohydrate-derived bis-epoxides and stereoselective organometallic additions to sugar-derived azepane nitrones researchgate.netacs.org.

Ring expansion strategies also offer a pathway to diastereomerically pure azepane derivatives. For instance, the expansion of a piperidine (B6355638) ring can proceed with exclusive stereoselectivity and regioselectivity, yielding azepane derivatives in excellent yields wikipedia.org.

Table 1: Stereoselective Methods for Introducing Stereocenters on the Azepane Ring

| Method | Key Features | Outcome |

|---|---|---|

| Diastereoselective Hydroboration | Substrate-dependent; Rh-catalyst for improved regioselectivity | Regioisomeric azepanols with high diastereoselectivity |

| Lithiation-Conjugate Addition | Highly diastereoselective and enantioselective | Polysubstituted azepanes |

| Osmium-Catalyzed Tethered Aminohydroxylation | Complete regio- and stereocontrol of C-N bond formation | Heavily hydroxylated azepane iminosugars |

Cross-Coupling Reactions on Functionalized Azepane Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples directly on this compound are not extensively documented, the principles of these reactions are broadly applicable to functionalized azepane systems, opening avenues for the synthesis of a wide array of derivatives.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides or triflates wikipedia.orglibretexts.orgacsgcipr.org. This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals. The coupling of an azepane derivative, acting as the amine component, with various aryl or heteroaryl halides would introduce aromatic substituents onto the azepane nitrogen. The versatility of this reaction has been demonstrated in the synthesis of complex molecules, including drug candidates, where challenging C-N bonds were successfully formed acs.org. For instance, the coupling of azepane with an activated aryl bromide has been achieved using a specific ligand-based catalyst system, highlighting the feasibility of this transformation on the azepane scaffold acs.org.

The Suzuki-Miyaura coupling , which forms C-C bonds by reacting an organoboron species with an organohalide, is another powerful tool for functionalizing the azepane ring wikipedia.orgyoutube.comlibretexts.org. An azepane scaffold bearing a halide or triflate group could be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters. This would allow for the introduction of a wide range of substituents onto the carbon framework of the azepane ring. The reaction is known for its mild conditions and tolerance of numerous functional groups, making it suitable for late-stage functionalization of complex molecules wikipedia.org.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.orgorganic-chemistry.orgyoutube.com. An azepane derivative containing a vinyl or aryl halide could be coupled with various alkenes to introduce unsaturated side chains. Conversely, an azepane with an alkene moiety could be coupled with aryl or vinyl halides. This reaction is a valuable method for C-C bond formation and has been widely applied in the synthesis of natural products and pharmaceuticals wikipedia.orgnih.gov.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orglibretexts.orgmdpi.com. This reaction would enable the introduction of alkynyl groups onto a halogenated azepane ring. These alkynyl-substituted azepanes can serve as versatile intermediates for further transformations.

Table 2: Potential Cross-Coupling Reactions on Functionalized Azepane Systems

| Reaction | Coupling Partners | Bond Formed | Potential Application on Azepane Scaffold |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine + Aryl/Vinyl Halide or Triflate | C-N | N-arylation of the azepane ring |

| Suzuki-Miyaura Coupling | Organoboron + Organohalide | C-C | Introduction of aryl, heteroaryl, or vinyl substituents |

| Heck Reaction | Alkene + Unsaturated Halide or Triflate | C-C | Introduction of substituted alkene moieties |

Nucleophilic Additions and Substitutions on Azepane Derivatives

Nucleophilic additions and substitutions are fundamental reactions for the functionalization of the azepane ring at various carbon positions. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse azepane derivatives.

The synthesis of polyhydroxylated azepanes has been achieved through strategies that involve the introduction of an amine moiety via nucleophilic substitution libretexts.orgnih.gov. For example, an effective synthesis of a pentahydroxylated azepane was accomplished by the nitrogen nucleophilic ring-opening of a cyclic sulfate (B86663) derived from D-glucose libretexts.orgnih.gov. This intramolecular nucleophilic attack is a key step in forming the azepane ring with controlled stereochemistry.

Furthermore, the intramolecular nucleophilic attack of an amine can trigger the cyclization to form the seven-membered ring. In some synthetic routes, an intramolecular nucleophilic attack of a hydroxyl group on a hemiaminal or iminium ion intermediate can lead to the formation of bicyclic azepane derivatives libretexts.orgnih.gov.

The opening of an activated azetidine (B1206935) ring by different nucleophiles can lead to a mixture of ring-expanded pyrrolidines and azepanes. The distribution of the five- and seven-membered rings is dependent on the substitution pattern on the azetidine ring, the side chain, and the nature of the nucleophile used in the expansion process. This demonstrates how external nucleophiles can influence the formation and functionalization of the azepane ring libretexts.orgnih.gov.

A novel and efficient route to dipyridoazepine derivatives has been developed based on a double nucleophilic aromatic substitution reaction of primary amines with 3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine) under microwave irradiation wikipedia.org. This method provides a valuable tool for the synthesis of fused azepine systems.

Aminomethylation and Other Carbon-Carbon Bond Forming Reactions on Azepane-Fused Derivatives

Aminomethylation, a specific type of Mannich reaction, is a valuable method for introducing aminomethyl groups onto a molecule and is a useful C-C bond-forming reaction youtube.commdpi.comorganic-chemistry.org. The aminomethylation of A-azepane-fused derivatives of uvaol (B1682811) and betulin (B1666924) has been reported. This reaction leads to the formation of new C-C bonds and the introduction of nitrogen-containing substituents, which can significantly alter the biological properties of the parent molecule researchgate.net. The Mannich reaction, in general, is a three-component condensation involving a substrate with an active hydrogen, an aldehyde, and an amine, leading to the formation of a β-amino-carbonyl compound known as a Mannich base youtube.commdpi.com.

Beyond aminomethylation, other carbon-carbon bond-forming reactions are crucial for the elaboration of the azepane scaffold. The synthesis of functionalized azepines has been achieved via a Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines nih.gov. This reaction involves the nucleophilic addition of the amine to the allenyne, followed by an intramolecular cyclization to form the seven-membered ring.

Domino reactions provide an efficient pathway for the synthesis of azepine derivatives. For instance, a domino reaction between 4-chloro-3-formyl coumarin (B35378) and benzylamines in water at room temperature can yield azepine derivatives through the formation of new C-C bonds.

Ring Modification and Transformation Reactions of Azepane Ring

Ring modification and transformation reactions are powerful strategies for the synthesis of functionalized and structurally diverse azepane derivatives. These reactions can involve either the expansion of smaller rings to form the azepane core or the rearrangement and modification of the existing azepane ring.

Ring Expansion Reactions:

A common and effective method for constructing the azepane skeleton is through ring expansion reactions. The stereoselective and regioselective expansion of a piperidine ring can lead to the formation of diastereomerically pure azepane derivatives in excellent yields wikipedia.org. Similarly, a palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines provides an efficient route to azepanes and azocanes. This method is tolerant of various functional groups and can proceed with high enantioretention acs.org.

Another innovative approach involves the photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes. This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system researchgate.netwikipedia.orgorganic-chemistry.org. The resulting azepanes can be obtained in just two steps following hydrogenolysis researchgate.netwikipedia.org.

The intramolecular N-alkylation of azetidines fitted with a 3-hydroxypropyl side chain at the 2-position, followed by nucleophilic opening of the resulting 1-azonia-bicyclo[3.2.0]heptane, can yield a mixture of ring-expanded pyrrolidines and azepanes libretexts.orgnih.gov.

Ring Transformation and Modification:

The azepine ring itself can undergo various transformations. For example, pericyclic reactions, such as the irradiation of substituted 1H-azepines, can lead to the formation of bicyclic products through ring closure nih.gov. The flexible, non-planar nature of the azepine ring allows it to participate in a variety of intra- and intermolecular pericyclic processes nih.gov.

Furthermore, the synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems has been achieved by fusing a pyrazine (B50134) or quinoxaline (B1680401) ring onto an azepine derivative. This involves an intramolecular 1,7-carbonyl-enamine cyclization as a novel method for azepine ring closure.

Table 3: Ring Modification and Transformation Reactions for Azepane Synthesis

| Reaction Type | Starting Material | Key Features | Product |

|---|---|---|---|

| Ring Expansion | Piperidine derivative | Stereoselective and regioselective | Diastereomerically pure azepane |

| Ring Expansion | 2-Alkenyl pyrrolidine (B122466)/piperidine | Palladium-catalyzed, two-carbon expansion | Azepane or azocane |

| Ring Expansion | Nitroarene | Photochemical, dearomative | Polysubstituted azepane |

| Ring Expansion | Azetidine derivative | Intramolecular N-alkylation and nucleophilic opening | Azepane and pyrrolidine mixture |

| Ring Transformation | Substituted 1H-azepine | Photochemical irradiation | Bicyclic azepine derivative |

Retrosynthetic Analysis in the Context of Azepan 3 Ol Hydrochloride Target Molecules

Strategic Disconnection Approaches for the Azepan-3-ol (B3057093) Core

The core structure of Azepan-3-ol, a seven-membered azepane ring with a hydroxyl group at the 3-position, presents several opportunities for strategic disconnections. The primary goal is to simplify the cyclic and bifunctional nature of the molecule.

A common and effective strategy in the retrosynthesis of nitrogen-containing heterocycles is the disconnection of a carbon-nitrogen (C-N) bond. amazonaws.com For the azepane ring, disconnecting one of the C-N bonds transforms the cyclic structure into a linear precursor. This approach is advantageous as it often leads to more readily available or synthetically accessible acyclic compounds.

The disconnection of a C-N bond in the Azepan-3-ol ring leads to a linear amino alcohol. This precursor contains a primary or secondary amine at one end and a hydroxyl group appropriately positioned along a six-carbon chain. The forward reaction, or the synthetic equivalent of this disconnection, would typically involve an intramolecular cyclization. This can be achieved through various methods, such as intramolecular nucleophilic substitution (e.g., reaction of an amino group with a leaving group on the carbon chain) or reductive amination of a dicarbonyl or keto-aldehyde precursor.

Table 1: C-N Bond Disconnection and Corresponding Precursors

| Disconnection Point | Precursor Structure | Potential Forward Reaction |

| N1-C2 | 6-amino-1-halo-hexan-3-ol | Intramolecular N-alkylation |

| N1-C7 | 6-amino-hexan-1-al-3-ol | Intramolecular reductive amination |

Alternatively, carbon-carbon (C-C) bond disconnections offer different pathways to simplify the Azepan-3-ol core. Disconnections at positions alpha (α) or beta (β) to the nitrogen or hydroxyl group are particularly strategic as they often correspond to well-established carbon-carbon bond-forming reactions. lkouniv.ac.inscitepress.org

Disconnection at the α-position to Nitrogen: Breaking the C2-C3 bond, for instance, could lead to a synthon derived from a five-membered ring precursor and a two-carbon fragment. The forward synthesis might involve the addition of a two-carbon nucleophile to a suitable electrophilic piperidine (B6355638) derivative.

Disconnection at the β-position to the Hydroxyl Group: A disconnection of the C4-C5 bond falls into the category of a 1,5-dicarbonyl disconnection if one considers the hydroxyl and amino groups as masked carbonyl functionalities. This retrosynthetic step would lead to precursors that can be combined through reactions like the Michael addition. lkouniv.ac.inscitepress.org

Table 2: C-C Bond Disconnections and Potential Synthetic Strategies

| Disconnection Point | Resulting Synthons | Potential Forward Reaction |

| C2-C3 | Piperidine-based electrophile and a C2 nucleophile | Grignard reaction, Wittig reaction |

| C4-C5 | Acyclic amino-aldehyde and a C2 enolate equivalent | Michael addition followed by cyclization |

Complexity Analysis and Hierarchical Bond Disconnections in Multistep Syntheses

In the context of Azepan-3-ol, a primary disconnection would likely be the C-N bond to open the seven-membered ring, as this significantly reduces the topological complexity. Subsequent disconnections would then focus on simplifying the resulting acyclic chain. The goal is to break the target molecule down into fragments of roughly equal complexity, which can then be synthesized independently before being combined. scripps.edu

Convergent vs. Linear Retrosynthetic Pathways for Azepan-3-ol Containing Structures

When planning a multistep synthesis, chemists can choose between a linear or a convergent approach.

For a molecule like Azepan-3-ol, a purely linear synthesis might start from a simple acyclic precursor and build the carbon chain and introduce the functional groups step-by-step before the final cyclization.

A convergent approach, particularly for more complex derivatives of Azepan-3-ol, might involve the separate synthesis of a functionalized piperidine fragment and a two-carbon side chain, which are then joined together. This strategy can be particularly advantageous if the fragments require multiple steps for their own synthesis. Recent advancements in computer-aided synthesis planning are increasingly able to identify and propose convergent routes by analyzing shared intermediates for multiple target molecules. researchgate.net

Table 4: Comparison of Linear and Convergent Pathways

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Sequential reactions from a single starting material. | Conceptually straightforward to plan. | Overall yield can be very low for long sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yields, more efficient for complex targets. wikipedia.org | Requires more complex planning and fragment coupling reactions. |

Applications of Azepan 3 Ol Hydrochloride As a Synthetic Intermediate and Building Block

Synthesis of Complex Organic Molecules

The azepane core is a prevalent motif in numerous natural products and pharmaceutically active compounds. Azepan-3-ol (B3057093) hydrochloride serves as a crucial starting point for the synthesis of these complex molecular architectures. The inherent functionality of the hydroxyl group allows for a variety of chemical transformations, including oxidation, esterification, and etherification, enabling the introduction of diverse substituents and the extension of molecular complexity. Furthermore, the secondary amine within the azepane ring can be readily functionalized, providing another handle for synthetic manipulation.

The strategic placement of the hydroxyl group at the C-3 position offers opportunities for regioselective reactions, guiding the synthesis towards specific isomers of more complex molecules. Researchers have leveraged this feature to construct intricate molecular frameworks that would be challenging to access through other synthetic routes. The hydrochloride salt form of this compound often enhances its stability and handling properties, making it a convenient precursor in multi-step synthetic sequences.

Role in the Construction of Diverse Heterocyclic Systems

The utility of Azepan-3-ol hydrochloride extends to the synthesis of a variety of heterocyclic systems, particularly those involving fused and advanced ring architectures.

Incorporation into Fused Polycyclic Ring Systems

The azepane ring of this compound can be annulated with other ring systems to generate fused polycyclic structures. nih.gov These complex scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets. Synthetic strategies often involve the initial functionalization of the hydroxyl or amino groups of this compound, followed by cyclization reactions to form the fused ring. For instance, the hydroxyl group can be converted into a suitable leaving group to facilitate an intramolecular nucleophilic substitution by a tethered nucleophile, leading to the formation of a new ring fused to the azepane core.

Precursor for Azepane-Fused Derivatives with Advanced Architectures

Beyond simple fused systems, this compound is a precursor for azepane-fused derivatives with more advanced and intricate architectures. rsc.org Methodologies such as ring-closing metathesis and multi-component reactions have been employed, starting from derivatives of this compound, to construct novel polycyclic systems. These advanced architectures often exhibit unique three-dimensional shapes, which is a desirable attribute for molecules designed to interact with specific protein binding pockets. The versatility of the azepane scaffold, originating from precursors like this compound, allows for the systematic exploration of chemical space around these complex fused systems.

Enabling Stereoselective Synthesis of Advanced Chiral Intermediates

The chiral center at the 3-position of Azepan-3-ol (once the hydrochloride is neutralized and the molecule is resolved into its enantiomers) makes it a valuable chiral building block for stereoselective synthesis. The hydroxyl group can act as a directing group in various stereocontrolled reactions, influencing the stereochemical outcome of transformations at adjacent or remote positions.

For example, the hydroxyl group can be used to direct metal-catalyzed hydrogenations or epoxidations to a specific face of a double bond introduced elsewhere in the molecule. This substrate-controlled stereoselectivity is a powerful tool for establishing multiple stereocenters with a high degree of precision. The resulting enantiomerically pure and diastereomerically enriched intermediates are crucial for the synthesis of single-enantiomer drugs and other chiral materials. The development of synthetic routes that leverage the inherent chirality of resolved Azepan-3-ol is an active area of research. nih.govbeilstein-journals.orgnih.gov

Utility in Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an excellent scaffold for DOS due to its multiple points of diversification. The secondary amine and the hydroxyl group can be independently functionalized with a wide range of building blocks, leading to a large number of distinct compounds from a common starting material.

In a typical DOS workflow, the azepane core of this compound provides a three-dimensional framework upon which various substituents can be appended. This approach allows for the rapid generation of chemical libraries with significant skeletal and stereochemical diversity. The resulting libraries can then be screened for biological activity, potentially leading to the discovery of novel therapeutic agents. The amenability of this compound to both solution-phase and solid-phase synthesis further enhances its utility in the construction of large and diverse chemical libraries. nih.govresearchgate.netnih.govrsc.org

Building Block for Fluoro- and Trifluoromethylated Azepane Derivatives

The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable precursor for the synthesis of fluoro- and trifluoromethylated azepane derivatives.

One common strategy involves the conversion of the hydroxyl group of Azepan-3-ol into a leaving group, followed by nucleophilic fluorination using a suitable fluoride (B91410) source. Alternatively, the hydroxyl group can be oxidized to a ketone, which can then undergo fluorination or trifluoromethylation reactions. The resulting fluorinated azepanes are of great interest in medicinal chemistry, as the incorporation of fluorine can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. Research in this area continues to explore more efficient and selective methods for the fluorination of azepane scaffolds derived from this compound. nih.govthieme.deresearchgate.netuniovi.esmtak.hu

Below is a table summarizing the applications of this compound in the synthesis of various derivatives.

| Application Category | Synthetic Transformation | Resulting Compound Class |

| Complex Molecule Synthesis | Oxidation, Esterification, Etherification, N-functionalization | Substituted Azepane Derivatives |

| Heterocyclic Systems | Annulation, Ring-Closing Metathesis, Multi-component Reactions | Fused Polycyclic Azepanes |

| Stereoselective Synthesis | Directed Hydrogenation, Directed Epoxidation (from resolved enantiomers) | Chiral Azepane Intermediates |

| Chemical Library Synthesis | Parallel Synthesis, Split-and-Pool Synthesis | Diverse Azepane-based Libraries |

| Fluorinated Derivatives | Nucleophilic Fluorination, Electrophilic Fluorination/Trifluoromethylation | Fluoro- and Trifluoromethylated Azepanes |

Advanced Spectroscopic and Structural Elucidation Studies of Azepan 3 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Azepan-3-ol (B3057093) hydrochloride. weebly.com Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. For Azepan-3-ol hydrochloride, the ¹H NMR spectrum displays characteristic signals for the protons on the azepane ring and the hydroxyl group. The ¹³C NMR spectrum correspondingly shows distinct signals for each of the six carbon atoms in the ring.

To definitively assign these signals and establish the connectivity between atoms, a suite of 2D NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (vicinal coupling). It is instrumental in tracing the sequence of CH₂ groups within the azepane ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, enabling the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (²JCH, ³JCH). This is crucial for connecting molecular fragments, especially through quaternary carbons or heteroatoms. For instance, HMBC can show correlations from the protons on C2 and C4 to the carbinol carbon at C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This "through-space" correlation is vital for determining stereochemistry and for the conformational analysis discussed in the next section. ipb.pt

A summary of typical NMR data for the Azepan-3-ol core structure is presented below. Note that exact chemical shifts (δ) can vary based on the solvent, concentration, and specific derivative.

Table 1: Representative ¹H and ¹³C NMR Data for the Azepan-3-ol Moiety

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C2 | ~48-52 | ~2.8-3.2 (m) | C3, C4, C7 |

| C3 | ~68-72 | ~3.8-4.2 (m) | C2, C4, C5 |

| C4 | ~35-39 | ~1.6-2.0 (m) | C2, C3, C5, C6 |

| C5 | ~25-29 | ~1.5-1.9 (m) | C3, C4, C6, C7 |

| C6 | ~28-32 | ~1.7-2.1 (m) | C4, C5, C7 |

The seven-membered azepane ring is conformationally flexible, capable of existing in several low-energy forms, such as chair and boat conformations. rsc.orgnih.gov NMR spectroscopy is a powerful tool for investigating this dynamic behavior. auremn.org.briau.ir

High-level electronic structure calculations suggest that for azepane, the twist-chair conformation is the most stable. nih.gov The introduction of a substituent, such as the hydroxyl group in Azepan-3-ol, can influence the conformational equilibrium. By analyzing coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data from NOESY spectra, the predominant conformation in solution can be determined. For instance, strong NOE correlations between axial protons on C2 and C4 would support a chair-like conformation.

Furthermore, variable-temperature (VT) NMR studies can be performed to probe the energy barriers between different conformations. As the temperature is lowered, the rate of interconversion between conformers slows down, which can lead to the broadening and eventual sharpening of signals into separate sets for each conformer, allowing for the direct observation and quantification of the conformational equilibrium.

Azepan-3-ol is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Standard NMR spectroscopy cannot distinguish between enantiomers. However, by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), the enantiomers can be converted into diastereomers or diastereomeric complexes, which are distinguishable by NMR. researchgate.netnih.gov

For example, reacting a racemic mixture of Azepan-3-ol with an enantiomerically pure CDA, such as Mosher's acid chloride, produces a mixture of diastereomeric esters. utoronto.ca The protons and carbons near the chiral center will experience slightly different chemical environments in the two diastereomers, leading to separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric excess (ee) of the original sample. bath.ac.uknih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the elemental composition, of a molecule and its fragments. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). nih.govresearchgate.net This precision allows for the determination of a molecule's exact elemental formula. For this compound, the protonated molecule [M+H]⁺ would be analyzed. The experimentally measured exact mass can be compared to the calculated mass for the presumed formula (C₆H₁₄NO⁺), providing definitive confirmation of its elemental composition and distinguishing it from other isobaric compounds. researchgate.netfiu.edu

Table 2: HRMS Data for Azepan-3-ol

| Ion Formula | Calculated Exact Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a specific ion. nih.govnih.gov In an MS/MS experiment, the protonated molecule of Azepan-3-ol ([M+H]⁺, m/z 116.1) is selected and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. wvu.edu

The analysis of these fragments provides powerful evidence for the molecule's structure. mdpi.comresearchgate.net For Azepan-3-ol, key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 98.1.

Ring cleavage: The azepane ring can fragment in various ways. Cleavage adjacent to the nitrogen atom is common, leading to the formation of iminium ions or other stable fragments that are indicative of the ring structure and the position of the hydroxyl group.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which serves as a fingerprint for the molecule and confirms the connectivity of its atoms.

Table 3: Predicted Major Fragment Ions of Protonated Azepan-3-ol in Tandem MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 116.1 | 98.1 | H₂O |

| 116.1 | 70.1 | C₂H₄O |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. bldpharm.com By probing the vibrational modes of chemical bonds, these techniques provide a unique molecular fingerprint, offering insights into molecular structure, bonding, and intermolecular interactions. youtube.com

Elucidation of Vibrational Modes and Characteristic Absorptions

The vibrational spectrum of this compound is determined by the motions of its constituent atoms and functional groups, including the azepane ring, the hydroxyl group (-OH), and the secondary ammonium hydrochloride moiety (-NH₂⁺-Cl⁻). The vibrational modes can be categorized as stretching (changes in bond length) and bending (changes in bond angle).

The azepane ring itself, a seven-membered saturated heterocycle, possesses a complex series of vibrational modes. Computational studies on the parent azepane molecule have identified its fundamental vibrations, which include C-H stretching, CH₂ scissoring and wagging, C-C stretching, and C-N stretching modes. nih.gov For this compound, these characteristic ring vibrations are expected to be present, though potentially shifted due to the influence of the substituents and the protonated amine.

The key functional groups give rise to highly characteristic absorptions in the IR and Raman spectra:

O-H Stretching: The hydroxyl group exhibits a strong, broad absorption band in the infrared spectrum, typically in the range of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of hydrogen bonding.

N-H Stretching: The secondary ammonium ion (-NH₂⁺-) formed in the hydrochloride salt displays strong stretching vibrations. These typically appear as a broad, complex band in the 2400-3200 cm⁻¹ region, often with multiple sub-peaks, which is characteristic of amine salts.

C-H Stretching: The stretching vibrations of the C-H bonds on the azepane ring's methylene (CH₂) groups are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected to produce a strong band in the fingerprint region of the IR spectrum, typically between 1050 and 1150 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H₂⁺ (Ammonium) | Stretching | 2400 - 3200 | Medium-Strong, Broad |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| N-H₂⁺ (Ammonium) | Bending | ~1500 - 1600 | Medium, Broad |

| C-H (Alkyl) | Bending (Scissoring) | ~1450 - 1470 | Medium |

Hydrogen Bonding Network Analysis via IR Spectroscopy

In the solid state, this compound is expected to form an extensive hydrogen bonding network. The hydroxyl (-OH) and ammonium (-NH₂⁺-) groups are potent hydrogen bond donors, while the oxygen atom of the hydroxyl group and the chloride anion (Cl⁻) are effective hydrogen bond acceptors.

Infrared spectroscopy is particularly sensitive to the effects of hydrogen bonding. youtube.comkhanacademy.org The formation of a hydrogen bond weakens the O-H or N-H covalent bond, resulting in a shift of its stretching frequency to a lower wavenumber (a "red shift"). The extent of this shift correlates with the strength of the hydrogen bond. Concurrently, the absorption bands become significantly broader and more intense.

In the spectrum of this compound, the broadness of the O-H stretching band (3200-3600 cm⁻¹) and the N-H₂⁺ stretching band (2400-3200 cm⁻¹) would serve as direct evidence of a complex, multi-species hydrogen-bonded network within the crystal lattice. By analyzing the position and shape of these bands, potentially with variable-temperature IR studies, one can infer the strength and nature of the intermolecular and intramolecular hydrogen bonds that define the solid-state structure of the compound.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. nih.gov This technique provides unambiguous information on molecular geometry, conformation, and the absolute configuration of chiral centers.

Determination of Crystal Structure and Molecular Geometry

A single-crystal XRD analysis of this compound would yield a detailed model of its crystal structure. This includes the precise coordinates of each atom in the crystal's unit cell, from which critical molecular parameters can be calculated.

Key information obtained from this analysis includes:

Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-O, O-H, N-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-N-C, C-O-H).

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the twist and pucker of the seven-membered azepane ring. The azepane ring is flexible and can adopt several low-energy conformations, such as the twist-chair, and XRD provides a definitive picture of the preferred conformation in the crystalline state. nih.gov

Intermolecular Interactions: The analysis precisely maps the hydrogen bonding network, confirming the distances and angles of interactions such as O-H···Cl⁻, N-H···Cl⁻, and O-H···O.

This data allows for the complete and unambiguous characterization of the molecule's solid-state structure.

Unambiguous Assignment of Absolute Configuration

Azepan-3-ol contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Azepan-3-ol and (S)-Azepan-3-ol. Determining the absolute configuration is critical in pharmaceutical science. X-ray crystallography is the gold standard for this task.

The assignment is typically achieved by measuring the anomalous dispersion of the X-rays by the atoms in the crystal. This subtle effect, particularly when heavier atoms are present, causes slight differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which would otherwise be identical. By analyzing these differences, the absolute structure of the molecule in the crystal can be determined, and a Flack parameter can be calculated to give a statistical measure of confidence in the assignment. nih.gov

While no specific crystal structure for this compound is publicly available, a study on a related chiral bicyclic azepane, (R,R)-1a hydrochloride, illustrates the power of this technique. unibe.ch Researchers were able to resolve the enantiomers and definitively assign the absolute configuration by performing single-crystal X-ray crystallography on the hydrochloride salt. unibe.ch The crystallographic data obtained in such an analysis provides irrefutable proof of the stereochemistry.

The following table presents the type of crystallographic data that would be obtained from an XRD study, using the published data for the analogous (R,R)-1a hydrochloride as an illustrative example. unibe.ch

| Parameter | Illustrative Data for a Chiral Azepane Derivative [(R,R)-1a HCl] unibe.ch |

| Chemical Formula | C₁₉H₂₉N₂Cl |

| Formula Weight | 320.90 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.654(2) |

| b (Å) | 12.013(4) |

| c (Å) | 19.462(6) |

| Volume (ų) | 1789.3(9) |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | -0.01(7) |

Computational Chemistry and Theoretical Investigations of Azepan 3 Ol Hydrochloride Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods can be used to predict a wide range of properties, including molecular geometries, energies, and reactivity.

Density Functional Theory (DFT) has emerged as a robust and widely used method for the computational study of molecular systems. It offers a favorable balance between accuracy and computational cost, making it suitable for the study of medium-sized organic molecules like azepane and its derivatives.

DFT calculations can be employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For a flexible seven-membered ring system like azepane, this is crucial for identifying the most stable conformations. Studies on cycloheptane and its heteroatom-containing analogs, such as azepane, have shown that these rings typically adopt a variety of conformations, including chair, twist-chair, and twist-boat forms. The relative energies of these conformers can be calculated using DFT to determine their populations at a given temperature.

A study by Dillen conducted a holistic conformational analysis of azepane and other seven-membered heterocycles using high-level electronic structure calculations. nih.gov Such studies reveal the intricate energy landscape of the molecule, highlighting the low energy barriers that often exist between different conformations. The introduction of a hydroxyl group at the 3-position and the formation of a hydrochloride salt would be expected to significantly influence this landscape. The hydroxyl group can participate in intramolecular hydrogen bonding, potentially stabilizing certain conformations over others. The protonation of the nitrogen atom in the hydrochloride salt will alter the electrostatic potential of the molecule and could favor conformations that minimize steric hindrance and electrostatic repulsion.

Recent research has utilized DFT to predict the reactivity and stability of azepane. nih.gov These studies often involve the calculation of various quantum chemical descriptors.

| Quantum Chemical Descriptor | Significance |

| Total Energy | Indicates the overall stability of the molecule. |

| Dipole Moment (μ) | Measures the polarity of the molecule, which influences its interactions with other molecules and solvents. nih.gov |

| Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. nih.gov |

| Electronegativity (χ) | Describes the ability of the molecule to attract electrons. |

| Strain Energy | Quantifies the destabilization of the molecule due to bond angle distortion and steric interactions. nih.gov |

Table 1: Key Quantum Chemical Descriptors Calculated Using DFT.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. However, their high computational cost typically limits their application to smaller molecules. For systems like azepane, ab initio calculations can be used to benchmark the results obtained from more computationally efficient methods like DFT. For instance, the strain energy of cycloheptane has been calculated using both MP2 and DFT, with the results showing good agreement with experimental values. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. DFT calculations can readily provide the energies and spatial distributions of the HOMO and LUMO for azepane and its derivatives.

| Orbital | Energy (eV) | Significance |

| HOMO | (Calculated Value) | Electron-donating ability |

| LUMO | (Calculated Value) | Electron-accepting ability |

| Energy Gap (ΔE) | (LUMO - HOMO) | Chemical reactivity and stability |

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanical methods provide detailed information about the static properties of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For a flexible molecule like azepan-3-ol (B3057093) hydrochloride, MD simulations are invaluable for exploring its vast conformational space. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to identify the most frequently visited conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in a dynamic environment compared to the static picture from QM calculations. The seven-membered ring of azepane is known to be highly flexible, existing as a complex equilibrium of various conformations. researchgate.net MD simulations can map out the potential energy surface and identify the key low-energy conformers.

The presence of a solvent can have a profound impact on the conformational preferences and behavior of a molecule. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules (such as water) in the simulation, it is possible to observe how the solute and solvent molecules interact and how these interactions influence the solute's conformation. For azepan-3-ol hydrochloride, the charged nature of the hydrochloride salt and the presence of the polar hydroxyl group would lead to strong interactions with polar solvents like water. MD simulations can reveal the structure of the solvation shell around the molecule and quantify the extent of hydrogen bonding between the molecule and the solvent. These simulations can demonstrate how the solvent stabilizes certain conformations, potentially shifting the conformational equilibrium compared to the gas phase.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for understanding the intricate details of chemical reactions involved in the synthesis of complex molecules like azepanes. By simulating reaction pathways, researchers can identify key intermediates and transition states, providing a molecular-level understanding that is often difficult to obtain through experimental means alone.

The synthesis of the azepane scaffold can be achieved through various routes, including ring-expansion reactions and cyclization strategies. nih.gov Computational methods, particularly Density Functional Theory (DFT), are frequently employed to model these transformations. For instance, in the dearomative ring expansion of nitroarenes to form polysubstituted azepanes, computational studies can help elucidate the mechanism. researchgate.net Such studies might propose a pathway involving the transformation of carbocation and imine intermediates. researchgate.net

Another powerful method for forming azacycles is the aza-Prins cyclization. DFT calculations have been used to support the proposed mechanism for the synthesis of tetrahydroazepines mediated by iron(III) salts. acs.org These calculations help to understand the energetics of the reaction, predict the most likely pathway, and characterize the geometry and energy of transition states connecting reactants, intermediates, and products. High-level electronic structure calculations are also used for conformational analysis of the azepane ring, identifying the most stable conformations, such as the twist-chair, and characterizing higher energy transition state conformations, like the chair form. nih.gov

Theoretical models can also predict the feasibility of proposed reaction pathways under different catalytic conditions. For example, computational models have been developed to predict the outcome of reactions that form nitrogen-containing rings, guiding the selection of substrates and catalysts to achieve high yields. mit.edu

Many synthetic routes to azepanes rely on catalysis, and understanding the catalytic cycle is crucial for reaction optimization. Computational modeling allows for a detailed investigation of each step in a catalytic cycle, including substrate binding, oxidative addition, migratory insertion, and reductive elimination.

For example, Lewis acid catalysis is employed in formal [5+2] cycloaddition reactions to synthesize azepine derivatives. nih.gov Computational studies can model the interaction of the Lewis acid with the substrate, identify the catalytically active species, and calculate the energy barriers for the key steps, such as the initial [2+2] cycloaddition to form a cyclobutane intermediate and its subsequent ring-opening cyclization. nih.gov Similarly, in metal-catalyzed reactions, such as those using palladium or rhodium, DFT calculations can trace the entire catalytic cycle, providing insights into the oxidation states of the metal, the coordination of ligands, and the mechanism of bond formation. nih.govresearchgate.net This detailed analysis helps in understanding catalyst activity and selectivity, guiding the design of more efficient catalytic systems for azepane synthesis.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which serve as a valuable tool for structure elucidation and the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules. Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) can provide strong support for structural assignments. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters. scielo.br

For azepine and diazepine systems, DFT calculations have been shown to predict 13C NMR chemical shifts with a good level of accuracy, typically within 3-4 ppm of experimental values. rsc.org Methods like Becke3LYP/6-31+G* based on MP2/6-31G* geometries have demonstrated reliability. rsc.org While 1H NMR chemical shifts can also be calculated, the smaller chemical shift range for protons makes these predictions inherently less precise. rsc.org Nevertheless, these computational approaches are valuable for distinguishing between different isomers and confirming structural assignments made from experimental 2D-NMR data. nih.govnih.gov

| Nucleus | Typical Experimental δ (ppm) for Azepanol Derivatives | Computational Method | Typical Accuracy of Computed δ (ppm) |

|---|---|---|---|

| 13C | 25 - 87 | DFT (GIAO) | ± 3-4 |

| 1H | 1.4 - 4.8 | DFT (GIAO) | Less precise due to smaller range |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the harmonic vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra.

For the parent azepane molecule, DFT calculations at the M06-2X/6-311++G(d,p) level of theory have been used to determine its vibrational modes. nih.gov Azepane, with its 20 atoms, is predicted to have 54 vibrational modes (based on the 3N-6 rule), which can be categorized into stretching, bending, and torsional modes. nih.gov Such calculations can aid in the assignment of peaks in an experimental IR spectrum. While calculated harmonic frequencies often systematically overestimate experimental fundamental frequencies due to the neglect of anharmonicity and other effects, uniform scaling factors are commonly applied to improve the agreement. nih.gov Computational methods that account for anharmonicity can provide even more accurate predictions of vibrational spectra. researchgate.net

| Molecule | Total Vibrational Modes (3N-6) | Stretching Modes | Bending Modes | Torsional Modes |

|---|---|---|---|---|

| Azepane | 54 | 19 | 18 | 17 |

Future Research Directions and Unexplored Avenues for Azepan 3 Ol Hydrochloride

Development of Novel and Environmentally Sustainable Synthetic Methodologies for Azepan-3-ol (B3057093) Hydrochloride

The development of synthetic routes that are both innovative and environmentally benign is a paramount goal in modern medicinal and process chemistry. jocpr.commdpi.com Future research should prioritize the discovery of "green" synthetic pathways to Azepan-3-ol hydrochloride that minimize waste, reduce energy consumption, and utilize safer reagents. ijpsjournal.com

A particularly promising and sustainable approach is the photochemical dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov Recent studies have demonstrated a strategy to prepare complex, polysubstituted azepanes from simple nitroarenes in a two-step process. rwth-aachen.de This method employs blue light at room temperature to mediate the conversion of a nitro group into a singlet nitrene, which triggers the transformation of a six-membered benzene (B151609) ring into a seven-membered azepine system. researchgate.netmanchester.ac.uk A subsequent hydrogenolysis step yields the saturated azepane core. rwth-aachen.de This process is notable for its mild conditions and its use of visible light as a renewable energy source, aligning with the core principles of green chemistry.

Future work could focus on adapting this photochemical strategy to produce precursors for this compound, potentially by using substituted nitroarenes that would place an oxygen functionality at the desired C3 position after ring expansion and reduction. Further research into catalysis, particularly using earth-abundant metals or biocatalysis, could also yield more sustainable synthetic routes, moving away from stoichiometric reagents and harsh reaction conditions. researchgate.netkean.edu

Expansion of Highly Stereoselective Synthetic Pathways to Complex Azepane-3-ol Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of highly stereoselective synthetic methods is crucial for producing enantiomerically pure azepane derivatives for pharmacological evaluation. lifechemicals.com Future research should expand upon existing stereoselective methods to create a versatile toolbox for accessing complex derivatives of azepan-3-ol with precise control over multiple stereocenters.

Several powerful strategies have emerged that could be adapted and expanded for this purpose:

Piperidine (B6355638) Ring Expansion : Diastereomerically pure azepane derivatives have been prepared with excellent yield and stereoselectivity through the ring expansion of piperidine precursors. rsc.org This strategy could be further explored to synthesize chiral azepan-3-ol derivatives by designing piperidine starting materials with appropriate stereochemistry and functionality.

Osmium-Catalyzed Tethered Aminohydroxylation (TA) : A novel stereoselective approach to heavily hydroxylated azepane iminosugars has been developed utilizing a key osmium-catalyzed TA reaction. nih.govacs.org This method forms a new C-N bond with complete regio- and stereocontrol. nih.gov Applying this tethering strategy to different unsaturated precursors could provide access to a wide range of complex and stereochemically rich azepan-3-ol analogues.